Methyl non-6-enoate Methyl non-6-enoate Methyl(6E)-6-nonenoate is a natural product found in Nicotiana tabacum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18511507
InChI: InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3
SMILES:
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

Methyl non-6-enoate

CAS No.:

Cat. No.: VC18511507

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl non-6-enoate -

Specification

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name methyl non-6-enoate
Standard InChI InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3
Standard InChI Key IAXJWKAHMIYBRY-UHFFFAOYSA-N
Canonical SMILES CCC=CCCCCC(=O)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

Methyl non-6-enoate is formally designated as methyl (6E)-6-nonenoate, reflecting its esterified carboxyl group and trans-configuration (E) at the sixth carbon . The compound’s structure comprises a linear carbon chain with a double bond between carbons 6 and 7, terminating in a methyl ester moiety. Its SMILES notation (CCC=CCCCCC(=O)OC\text{CCC=CCCCCC(=O)OC}) and InChIKey (IAXJWKAHMIYBRY-UHFFFAOYSA-N) provide unambiguous representations for computational and experimental identification .

The double bond’s geometry influences molecular interactions, as evidenced by its 3D conformational analysis, which reveals a bent alkene region and extended alkyl tail . This structural motif is critical for its physicochemical behavior, including solubility and reactivity.

Spectroscopic and Chromatographic Signatures

Gas chromatography (GC) studies using non-polar columns (e.g., HP-5MS) report a retention index (RI) of 1372.8 under helium carrier gas, with a temperature gradient from 60°C to 280°C . Polar columns like Stabilwax DA yield an RI of 2259, highlighting its differential partitioning in analytical separations . Mass spectrometry data confirm a molecular ion peak at m/z 170.25, consistent with its molecular weight .

Synthesis and Production

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Wittig ReactionYlide, THF, 0°C → RT45
Z→E IsomerizationNaNO₂, HNO₂, 4°C85
EsterificationMeOH, H₂SO₄, reflux82

Natural Occurrence and Biological Relevance

Biosynthesis in Nicotiana tabacum

Methyl non-6-enoate is a secondary metabolite in tobacco, synthesized via fatty acid biosynthesis pathways. Δ6-desaturases introduce the double bond into palmitic acid derivatives, followed by esterification with methanol . Its ecological role may involve plant defense, as analogous esters exhibit antimicrobial activity .

Physical and Chemical Properties

Thermodynamic and Solubility Data

Methyl non-6-enoate is a liquid at room temperature (ρ=0.91g/cm3\rho = 0.91 \, \text{g/cm}^3) with a boiling point of 245C245^\circ \text{C} . Its solubility in water is low (0.113g/L0.113 \, \text{g/L}), but it miscibility in organic solvents like ethanol and dichloromethane .

Table 2: Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight170.25 g/molPubChem
logP3.63NP-MRD
Polar Surface Area26.3 ŲNP-MRD
Refractivity50.76NP-MRD

Stability and Reactivity

The ester group undergoes hydrolysis under acidic or basic conditions, yielding non-6-enoic acid. The double bond participates in hydrogenation and epoxidation reactions, enabling functionalization for downstream applications .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis using a 30 m HP-5MS column (0.25 mm ID, 0.25 μm film) resolves methyl non-6-enoate at 1372.8 RI under programmed heating . Characteristic fragmentation patterns include ions at m/z 138 (alkene cleavage) and m/z 74 (McLafferty rearrangement) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) signals: δ 5.35 (m, 2H, CH₂=CH), δ 3.65 (s, 3H, OCH₃), δ 2.28 (t, 2H, COOCH₃) . ¹³C NMR confirms the ester carbonyl at δ 174.2 and olefinic carbons at δ 129.5 and 130.1 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator